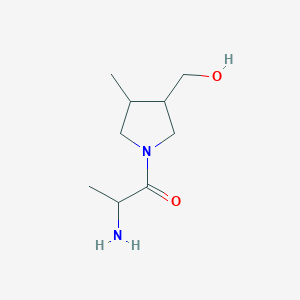

2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, also known as 2-Amino-3-(Hydroxymethyl)-4-Methylpyrrolidone (AHMP) is an organic compound with a variety of applications in the chemical and pharmaceutical industries. AHMP is a colorless, hydrophilic liquid with a sweet odor and a melting point of 40°C. It is a versatile organic compound that can be used as a solvent, a surfactant, a stabilizer, and a chelating agent. AHMP is also used as a building block in the synthesis of various organic compounds.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, due to its unique structure, plays a significant role in the synthesis of complex molecules and chemical transformations. This compound and its analogues are key intermediates in the preparation of a variety of biologically active compounds, including antibacterial agents and potential therapeutic molecules. For instance, pyridonecarboxylic acids, which have shown significant antibacterial activity, are synthesized using amino- and/or hydroxy-substituted cyclic amino groups, demonstrating the utility of such structures in medicinal chemistry (Egawa et al., 1984).

Coordination Chemistry and Metal Complex Formation

The compound's structural features enable its use in coordination chemistry, particularly in the formation of metal complexes. Studies on Schiff base ligands derived from unsymmetrical tripodal amines, including compounds with similar structures, illustrate their application in generating Cu(II) complexes. These complexes are investigated for their potential in catalysis, molecular recognition, and as models for biological systems (Keypour et al., 2015).

Asymmetric Synthesis and Stereochemistry

This compound is also pivotal in the field of asymmetric synthesis, where it is used to create chiral centers and study stereochemical outcomes. For example, the proline-catalyzed synthesis of syn/anti-1,3-amino alcohols showcases the application of related structures in producing bioactive molecules with defined stereochemistry, highlighting the compound's role in synthesizing chiral pharmaceuticals (Jha et al., 2010).

Computational Chemistry and Theoretical Studies

Furthermore, the compound's derivatives are subjects of computational and theoretical studies to understand their electronic structure, reactivity, and interaction with biological targets. For example, cathinones structurally related to this compound have been analyzed using X-ray crystallography and DFT calculations to explore their geometric and electronic properties, contributing to the design of new materials and drugs with enhanced properties (Nycz et al., 2011).

Propriétés

IUPAC Name |

2-amino-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6-3-11(4-8(6)5-12)9(13)7(2)10/h6-8,12H,3-5,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIIZCJEZFACCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CO)C(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477167.png)

![3-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B1477168.png)

![6-Oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1477169.png)

![7-(2-Azidoethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477170.png)

![5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477172.png)

![3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1477173.png)

![3-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477177.png)

![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1477183.png)

![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-ol](/img/structure/B1477184.png)

![5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477185.png)

![5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477187.png)

![3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477188.png)

![9-(Piperidin-4-yl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1477190.png)